molecular formula C8H8ClNO2 B2375961 1-(Chloromethyl)-2-methyl-4-nitrobenzene CAS No. 112299-39-5

1-(Chloromethyl)-2-methyl-4-nitrobenzene

Cat. No.: B2375961
CAS No.: 112299-39-5
M. Wt: 185.61
InChI Key: QFPLKRIDNNZNIA-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-methyl-4-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chloromethyl group (-CH2Cl), a methyl group (-CH3), and a nitro group (-NO2) attached to a benzene ring

Scientific Research Applications

1-(Chloromethyl)-2-methyl-4-nitrobenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: It is used in the study of enzyme-catalyzed reactions involving aromatic compounds.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-2-methyl-4-nitrobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst or iron powder (Fe) in hydrochloric acid (HCl) are typical reducing conditions.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is a common oxidizing agent.

Major Products:

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Reduction: 1-(Aminomethyl)-2-methyl-4-nitrobenzene.

    Oxidation: 1-(Chloromethyl)-2-carboxy-4-nitrobenzene.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2-methyl-4-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the nitro group can participate in redox reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

    1-(Chloromethyl)-4-nitrobenzene: Lacks the methyl group, making it less sterically hindered.

    2-Chloromethyl-4-nitrotoluene: Similar structure but with different substitution patterns.

    1-(Bromomethyl)-2-methyl-4-nitrobenzene: Similar but with a bromomethyl group instead of a chloromethyl group.

Uniqueness: 1-(Chloromethyl)-2-methyl-4-nitrobenzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the benzene ring influences its chemical behavior and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(chloromethyl)-2-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-6-4-8(10(11)12)3-2-7(6)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPLKRIDNNZNIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112299-39-5
Record name 1-(chloromethyl)-2-methyl-4-nitrobenzene
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